molecular formula C15H11N3S2 B2880980 (Z)-3-(1-methyl-1H-pyrrol-2-yl)-2-(4-(thiophen-2-yl)thiazol-2-yl)acrylonitrile CAS No. 325747-98-6

(Z)-3-(1-methyl-1H-pyrrol-2-yl)-2-(4-(thiophen-2-yl)thiazol-2-yl)acrylonitrile

Cat. No. B2880980
CAS RN: 325747-98-6
M. Wt: 297.39
InChI Key: IXKFWJNFTKCSQK-FLIBITNWSA-N
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Description

(Z)-3-(1-methyl-1H-pyrrol-2-yl)-2-(4-(thiophen-2-yl)thiazol-2-yl)acrylonitrile, also known as MTAA, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action has been extensively investigated.

Mechanism Of Action

The mechanism of action of (Z)-3-(1-methyl-1H-pyrrol-2-yl)-2-(4-(thiophen-2-yl)thiazol-2-yl)acrylonitrile is not fully understood, but it is believed to involve the formation of a complex with metal ions or proteins. This complex formation leads to changes in the fluorescence properties of (Z)-3-(1-methyl-1H-pyrrol-2-yl)-2-(4-(thiophen-2-yl)thiazol-2-yl)acrylonitrile, which can be used to detect the presence of metal ions or protein kinase activity.
Biochemical and Physiological Effects:
(Z)-3-(1-methyl-1H-pyrrol-2-yl)-2-(4-(thiophen-2-yl)thiazol-2-yl)acrylonitrile has been shown to have biochemical and physiological effects, including the inhibition of cancer cell growth and the detection of metal ions and protein kinase activity. However, the exact biochemical and physiological effects of (Z)-3-(1-methyl-1H-pyrrol-2-yl)-2-(4-(thiophen-2-yl)thiazol-2-yl)acrylonitrile are still being studied.

Advantages And Limitations For Lab Experiments

(Z)-3-(1-methyl-1H-pyrrol-2-yl)-2-(4-(thiophen-2-yl)thiazol-2-yl)acrylonitrile has several advantages for use in lab experiments, including its high sensitivity and selectivity for metal ions and protein kinase activity. However, (Z)-3-(1-methyl-1H-pyrrol-2-yl)-2-(4-(thiophen-2-yl)thiazol-2-yl)acrylonitrile also has limitations, including its potential toxicity and the need for specialized equipment for its detection.

Future Directions

There are several future directions for the study of (Z)-3-(1-methyl-1H-pyrrol-2-yl)-2-(4-(thiophen-2-yl)thiazol-2-yl)acrylonitrile, including the development of new synthesis methods, the investigation of its potential applications in other areas of scientific research, and the optimization of its detection methods. Additionally, further research is needed to fully understand the mechanism of action and biochemical and physiological effects of (Z)-3-(1-methyl-1H-pyrrol-2-yl)-2-(4-(thiophen-2-yl)thiazol-2-yl)acrylonitrile.

Synthesis Methods

(Z)-3-(1-methyl-1H-pyrrol-2-yl)-2-(4-(thiophen-2-yl)thiazol-2-yl)acrylonitrile can be synthesized using various methods, including a one-pot reaction, a Suzuki-Miyaura coupling reaction, and a Heck reaction. The one-pot reaction involves the condensation of 2-aminothiazole and 2-bromoacrylonitrile in the presence of a base and a solvent. The Suzuki-Miyaura coupling reaction involves the coupling of 2-bromoacrylonitrile and 4-(thiophen-2-yl)boronic acid using a palladium catalyst. The Heck reaction involves the coupling of 2-bromoacrylonitrile and thiophene using a palladium catalyst.

Scientific Research Applications

(Z)-3-(1-methyl-1H-pyrrol-2-yl)-2-(4-(thiophen-2-yl)thiazol-2-yl)acrylonitrile has been studied for its potential applications in scientific research, including as a fluorescent probe for the detection of metal ions, as a fluorescent sensor for the detection of protein kinase activity, and as a fluorescent sensor for the detection of reactive oxygen species. (Z)-3-(1-methyl-1H-pyrrol-2-yl)-2-(4-(thiophen-2-yl)thiazol-2-yl)acrylonitrile has also been investigated for its potential use in cancer research, as it has been shown to inhibit the growth of cancer cells.

properties

IUPAC Name

(Z)-3-(1-methylpyrrol-2-yl)-2-(4-thiophen-2-yl-1,3-thiazol-2-yl)prop-2-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3S2/c1-18-6-2-4-12(18)8-11(9-16)15-17-13(10-20-15)14-5-3-7-19-14/h2-8,10H,1H3/b11-8-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXKFWJNFTKCSQK-FLIBITNWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C=C(C#N)C2=NC(=CS2)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=CC=C1/C=C(/C#N)\C2=NC(=CS2)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-3-(1-methyl-1H-pyrrol-2-yl)-2-(4-(thiophen-2-yl)thiazol-2-yl)acrylonitrile

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